N-((6-Chloro-3-phenylpyridazin-4-yl)oxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((6-Chloro-3-phenylpyridazin-4-yl)oxy)benzamide is a chemical compound that belongs to the class of pyridazine derivatives Pyridazine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-Chloro-3-phenylpyridazin-4-yl)oxy)benzamide typically involves the reaction of 6-chloro-3-phenylpyridazine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-((6-Chloro-3-phenylpyridazin-4-yl)oxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridazine N-oxide derivatives.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
Scientific Research Applications
N-((6-Chloro-3-phenylpyridazin-4-yl)oxy)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-((6-Chloro-3-phenylpyridazin-4-yl)oxy)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(6-Chloro-pyridin-3-yl)-3,4-difluoro-benzamide: A selective activator of KCNQ2/Q3 potassium channels.
6-Chloro-4-hydroxy-3-phenyl-pyridazine: Known for its various pharmacological activities.
Uniqueness
N-((6-Chloro-3-phenylpyridazin-4-yl)oxy)benzamide is unique due to its specific structural features, such as the presence of both a pyridazine ring and a benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for diverse applications .
Properties
CAS No. |
92688-21-6 |
---|---|
Molecular Formula |
C17H12ClN3O2 |
Molecular Weight |
325.7 g/mol |
IUPAC Name |
N-(6-chloro-3-phenylpyridazin-4-yl)oxybenzamide |
InChI |
InChI=1S/C17H12ClN3O2/c18-15-11-14(16(20-19-15)12-7-3-1-4-8-12)23-21-17(22)13-9-5-2-6-10-13/h1-11H,(H,21,22) |
InChI Key |
PQIJIWKNMKNEAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2ONC(=O)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.